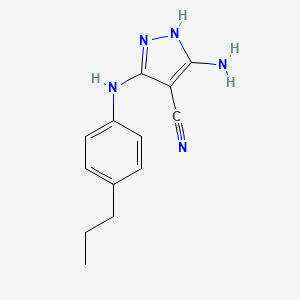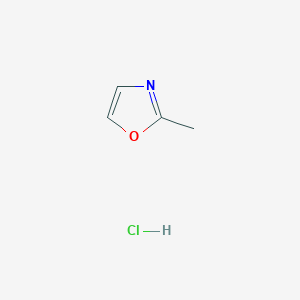
2-Methyloxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyloxazole hydrochloride is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyloxazole hydrochloride can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production of this compound often involves metal-catalyzed synthesis. For example, the metalation of oxazoles can be achieved using various metal catalysts, including copper and ruthenium. These methods are advantageous due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyloxazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Oxidation of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Electrophilic substitution reactions at the oxazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Major Products:
Oxidation: Conversion of oxazolines to oxazoles.
Substitution: Formation of 2-silyloxazoles and other substituted oxazoles.
Applications De Recherche Scientifique
2-Methyloxazole hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyloxazole hydrochloride involves its interaction with specific molecular targets. For example, it can bind to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule formation. This action is particularly relevant in the context of its anticancer properties, as it can induce apoptosis in cancer cells by interfering with the mitotic spindle .
Comparaison Avec Des Composés Similaires
2-Methyloxazole hydrochloride can be compared with other similar compounds, such as:
2-Methylimidazole: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Oxadiazoles: Compounds with two nitrogen atoms and one oxygen atom in the ring, showcasing different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical reactivity
Propriétés
Formule moléculaire |
C4H6ClNO |
|---|---|
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
2-methyl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C4H5NO.ClH/c1-4-5-2-3-6-4;/h2-3H,1H3;1H |
Clé InChI |
RZOKXLYCPKJVPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


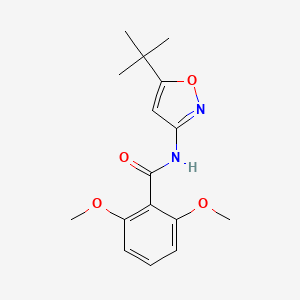


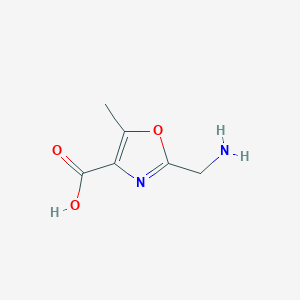

![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
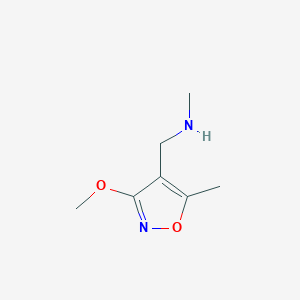
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)

![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)


